molecular formula C11H17N3O2 B1446202 3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine CAS No. 1955539-92-0

3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

Cat. No. B1446202
M. Wt: 223.27 g/mol
InChI Key: VMIHVKFZOBNPHP-UHFFFAOYSA-N
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Description

3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (also known as 3-EE-THP) is a synthetic compound that has gained attention in the scientific community due to its potential use in various applications. It is a heterocyclic compound that is composed of a pyridazine ring and two ethoxyethoxy groups. 3-EE-THP is a highly versatile compound with a wide range of applications, including synthesis, drug design, and biochemistry. In

Scientific Research Applications

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including pyridazine and its analogs, play a crucial role in organic synthesis and catalysis. These compounds are utilized as versatile synthetic intermediates due to their reactivity and stability. They have been employed in the formation of metal complexes, design of catalysts, and asymmetric synthesis, highlighting their importance in advanced chemistry investigations (Li et al., 2019).

Medicinal Applications

The diversity of biological activities associated with pyridazine derivatives underscores their potential in drug development. These compounds exhibit a broad spectrum of pharmacological effects, including antitumor, antibacterial, anti-inflammatory, and more. Their structure allows for significant versatility in medicinal chemistry, providing a basis for developing new therapeutic agents (Jakhmola et al., 2016).

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress and have applications in food engineering, medicine, and pharmacy. Pyridazine derivatives, along with other heterocyclic compounds, have been investigated for their antioxidant activity. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are commonly used to determine the antioxidant capacity of these compounds, suggesting their potential in developing antioxidant therapies and supplements (Munteanu & Apetrei, 2021).

Electroluminescent and Photoelectric Materials

Pyridazine and its derivatives are also explored for their applications in optoelectronic materials. These compounds, due to their unique electronic properties, have been incorporated into luminescent small molecules and chelate compounds for use in organic light-emitting diodes (OLEDs), image sensors, and photoelectric conversion elements. The structural versatility of pyridazine derivatives allows for the creation of novel materials with enhanced electroluminescent and photoelectric properties, demonstrating their potential in advancing technology and electronic devices (Lipunova et al., 2018).

Future Directions

Pyridazine derivatives have been described as promising in medicinal chemistry . They have potential applications in optoelectronics , and their unique physicochemical properties can be used to solve challenges associated with candidate optimization .

properties

IUPAC Name

3-(2-ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-2-15-5-6-16-11-7-9-8-12-4-3-10(9)13-14-11/h7,12H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIHVKFZOBNPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=NN=C2CCNCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Reactant of Route 6
3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

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